molecular formula C9H10N2O2 B1322424 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 452296-79-6

4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1322424
M. Wt: 178.19 g/mol
InChI Key: XQAVWTMXLIRALT-UHFFFAOYSA-N
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Patent
US06632819B1

Procedure details

Compound 5ap, {circle around (R)}N-(benzoyl)-3-methyl-N′-[(4,7-dimethoxy-6-azaindol-3-yl)-oxoacetyl]piperazine (white solid) was prepared using the same method used to prepare compound 5a except that Potassium (4,7-dimethoxy-6-azaindol-3-yl)-oxoacetate was used as the starting material. MS m/z: (M+H)+ calcd for C23H25N4O5: 437.18; found 437.24. HPLC retention time: 1.37 minutes (column B).
[Compound]
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(benzoyl)-3-methyl-N′-[(4,7-dimethoxy-6-azaindol-3-yl)-oxoacetyl]piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 5a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Potassium (4,7-dimethoxy-6-azaindol-3-yl)-oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N1CCN(C(=O)C([C:18]2[C:26]3[C:21](=[C:22]([O:29][CH3:30])[N:23]=[CH:24][C:25]=3[O:27][CH3:28])[NH:20][CH:19]=2)=O)C(C)C1)(=O)C1C=CC=CC=1.COC1C=NC(OC)=C2C=1C(C(=O)C([O-])=O)=CN2.[K+]>>[CH3:28][O:27][C:25]1[CH:24]=[N:23][C:22]([O:29][CH3:30])=[C:21]2[C:26]=1[CH:18]=[CH:19][NH:20]2 |f:1.2|

Inputs

Step One
Name
( R )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
N-(benzoyl)-3-methyl-N′-[(4,7-dimethoxy-6-azaindol-3-yl)-oxoacetyl]piperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC(N(CC1)C(C(=O)C1=CNC2=C(N=CC(=C12)OC)OC)=O)C
Step Two
Name
compound 5a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Potassium (4,7-dimethoxy-6-azaindol-3-yl)-oxoacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(=CNC2=C(N=C1)OC)C(C(=O)[O-])=O.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=C2C=CNC2=C(N=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.